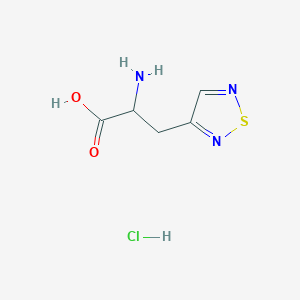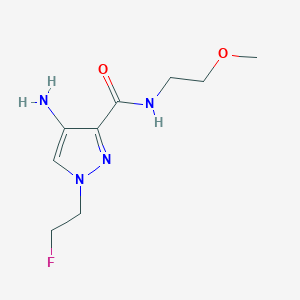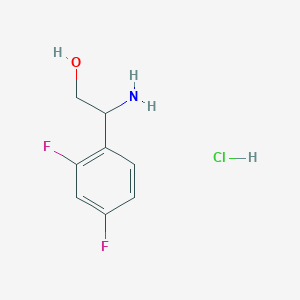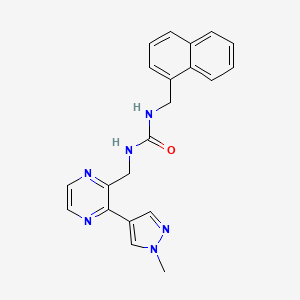
2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride” is a chemical compound with the IUPAC name 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound can be obtained from the hydrolysis of a precursor with a yield of 83% . The synthesis process also involves the reaction between carboxylic acid and thiosemicarbazide in the presence of PPE .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 209.66 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Subheading Synthesis of Thiadiazole Derivatives and Antiparasitic Applications
Thiadiazole derivatives, specifically 5-substituted amino-1,3,4-thiadiazol-2-yl, have been synthesized and tested for their antiparasitic activity. These compounds exhibit moderate schistosomicidal activity against Schistosoma mansoni in mice. The significance of this research lies in its contribution to the development of new treatments for parasitic infections (Soliman, Mokhtar, & el Sadany, 1984).
Diuretic Activity of Substituted 1,3,4-Thiadiazoles
Subheading Pharmacological Properties of 1,3,4-Thiadiazole Derivatives
Research into 1,3,4-thiadiazole derivatives has revealed promising results in the search for new diuretic agents. These compounds, particularly 5-methyl-substituted derivatives, have demonstrated significant diuretic activity, showing an increase in urinary excretion of water and electrolytes in Swiss albino mice (Ergena, Rajeshwar, & Solomon, 2022).
Synthesis and Antiulcer Activity of Thiadiazole Derivatives
Subheading Potential Antiulcer Applications of 2-Amino-8H-indeno[1,2-d]thiazole Derivatives
A series of 8H-indeno[1,2-d]thiazoles with various N-substituted amino groups at the 2 position have been synthesized and evaluated for their anti-ulcerous activity. Specifically, alkylamino derivatives showed a potent inhibitory effect on ethanol-induced gastric ulcers, highlighting their potential therapeutic applications (Inoue, Ikesue, & Mizoguchi, 1994).
Carbonic Anhydrase Inhibitors and Intraocular Pressure Reduction
Subheading Carbonic Anhydrase Inhibition by Thiadiazole Derivatives
Derivatives of 5-(omega-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide have been synthesized and tested as carbonic anhydrase inhibitors. These compounds, particularly against CA II and CA IV isozymes, have shown significant potential in reducing intraocular pressure (IOP) in rabbits, indicating their application in the treatment of glaucoma (Barboiu et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDLTMLONIGHAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2418464.png)




![3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2418473.png)

![N-(2-furylmethyl)-4-{[2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2418475.png)
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2418476.png)
![5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2418477.png)
![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)